Isotrazodone
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Overview
Description
Mechanism of Action
Target of Action
Isotrazodone, also known as Trazodone, is a triazolopyridine derivative from the serotonin receptor antagonists and reuptake inhibitors (SARIs) class of antidepressants . It primarily targets various receptors, including certain histamine, serotonin, and adrenergic receptors . This distinguishes it from other antidepressants that cover a narrow range of neurotransmitters .
Mode of Action
This compound interacts with its targets in a unique way. It is known to inhibit the reuptake of serotonin and block both histamine and alpha-1-adrenergic receptors . Despite being frequently considered a selective serotonin reuptake inhibitor, several reports have shown that other mechanisms are also involved .
Biochemical Pathways
This compound affects various biochemical pathways. It has been found to interfere with sterol biosynthesis, causing elevated levels of sterol precursor 7-dehydrocholesterol (7-DHC) . This disruption of sterol biosynthesis can have significant effects on brain development . Additionally, it has been reported that this compound regulates neurotrophic/growth factors and mitogen-activated protein kinases .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) properties . . It’s worth noting that these properties play a crucial role in the drug’s bioavailability and overall effectiveness .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. It has been found to increase 7-DHC and decrease desmosterol levels in brain tissue . This can potentially affect neurodevelopment, especially when the unborn child is of DHCR7+/− genotype . Additionally, this compound has been found to decrease pro-inflammatory mediator release and modulate trophic and transcription factor mRNA expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, organisms must adapt to changes in their environment to maintain homeostasis in respect to the chemical environment . This adaptation mechanism can influence how this compound is processed in the body.
Biochemical Analysis
Biochemical Properties
Isotrazodone plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the serotonin transporter, where it inhibits the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. Additionally, this compound binds to serotonin receptors, including 5-HT2A and 5-HT2C receptors, acting as an antagonist. This interaction helps in modulating mood and anxiety levels. This compound also interacts with histamine H1 receptors and alpha-1 adrenergic receptors, contributing to its sedative and anxiolytic effects .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound enhances serotonin signaling, which can lead to improved mood and reduced anxiety. It influences cell signaling pathways by modulating the activity of serotonin receptors and transporters. This compound also affects gene expression by altering the transcription of genes involved in neurotransmitter synthesis and release. Furthermore, it impacts cellular metabolism by influencing the production and utilization of neurotransmitters .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to the serotonin transporter, inhibiting the reuptake of serotonin and increasing its concentration in the synaptic cleft. This action enhances serotonin signaling and contributes to its antidepressant effects. Additionally, this compound acts as an antagonist at 5-HT2A and 5-HT2C receptors, which helps in reducing anxiety and improving mood. It also interacts with histamine H1 receptors and alpha-1 adrenergic receptors, leading to its sedative and anxiolytic properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods. Studies have shown that this compound maintains its efficacy in modulating serotonin levels for several hours after administration. Long-term studies have indicated that this compound can have sustained effects on cellular function, particularly in terms of neurotransmitter regulation and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits anxiolytic and antidepressant effects by enhancing serotonin signaling. At higher doses, it can lead to adverse effects such as sedation, hypotension, and serotonin syndrome. Threshold effects have been observed, where the therapeutic effects plateau beyond a certain dosage, and higher doses do not necessarily result in increased efficacy .
Metabolic Pathways
This compound is metabolized primarily in the liver through the action of cytochrome P450 enzymes, including CYP3A4, CYP2D6, and CYP1A2. The primary metabolic pathway involves hydroxylation, N-oxidation, and N-dealkylation. The major metabolites of this compound include m-chlorophenylpiperazine (mCPP), which retains some pharmacological activity. The metabolic pathways of this compound are crucial for its clearance from the body and its overall pharmacokinetic profile .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is rapidly absorbed in the gastrointestinal tract and distributed throughout the body. This compound crosses the blood-brain barrier, allowing it to exert its effects on the central nervous system. It binds to plasma proteins, which facilitates its transport in the bloodstream. The distribution of this compound is influenced by its lipophilicity and its interactions with transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm and the synaptic vesicles of neuronal cells. It is directed to these compartments through specific targeting signals and post-translational modifications. The localization of this compound within synaptic vesicles is essential for its role in modulating neurotransmitter release and reuptake. Additionally, this compound may undergo post-translational modifications that influence its activity and function within the cell .
Preparation Methods
The synthesis of isotrazodone involves several steps, typically starting with the reaction of appropriate hydrazides with different aldehydes or ketones in various organic solvents . One common synthetic route includes the cyclocondensation of acetylenic ketones on methylhydrazine or aryl hydrazines in ethanol . The reaction mixture is continuously stirred and gently heated to facilitate the formation of this compound. Industrial production methods often involve purification using flash chromatography on silica gel to obtain the crude oily product .
Chemical Reactions Analysis
Isotrazodone undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include potassium carbonate, organic solvents, and microwave-assisted synthesis techniques . Major products formed from these reactions include derivatives of this compound that exhibit characteristics of 5-HT1A receptor ligands . The reactivity of this compound is influenced by its molecular structure, which allows it to participate in a wide range of chemical transformations.
Scientific Research Applications
Isotrazodone has numerous scientific research applications. In chemistry, it is used as a reference material for analytical standards . In biology and medicine, this compound and its derivatives are studied for their potential therapeutic effects on major depressive disorder, anxiety, and insomnia . Additionally, this compound has been investigated for its role in controlling agitation and insomnia in Alzheimer’s disease . In the industrial sector, this compound is used in the development of new pharmaceutical formulations and as a key intermediate in the synthesis of other bioactive compounds .
Comparison with Similar Compounds
Isotrazodone is similar to other compounds in the serotonin antagonist and reuptake inhibitor (SARI) class, such as trazodone, nefazodone, and vilazodone . Compared to these compounds, this compound exhibits unique properties, including a distinct molecular structure and specific receptor binding affinities . These characteristics make this compound a valuable compound for further research and development in the field of psychopharmacology.
Biological Activity
Isotrazodone is a derivative of trazodone, a well-known antidepressant that has been used primarily for the treatment of major depressive disorder and insomnia. While trazodone's pharmacological profile is well-documented, this compound has emerged as a compound of interest due to its unique biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical implications, and comparative studies.
This compound shares several pharmacological properties with its parent compound, trazodone. It primarily functions as a serotonin antagonist and reuptake inhibitor (SARI), which means it inhibits the reuptake of serotonin in the brain while also blocking certain serotonin receptors. The key mechanisms include:
- 5-HT2A Receptor Antagonism : this compound acts as an antagonist at 5-HT2A receptors, which is believed to contribute to its antidepressant effects by enhancing serotonergic neurotransmission.
- Weak Inhibition of Serotonin Reuptake : Similar to trazodone, this compound exhibits weak inhibition of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft.
- Influence on Other Neurotransmitter Systems : this compound may also interact with norepinephrine and dopamine systems, albeit to a lesser extent than traditional antidepressants.
Biological Activity Overview
The biological activity of this compound encompasses various therapeutic effects beyond its antidepressant properties. Research has indicated potential applications in treating anxiety disorders, insomnia, and even certain neurodegenerative conditions.
Table 1: Summary of Biological Activities
Clinical Case Studies
Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings. Below are notable findings from recent research:
- Case Study on Insomnia Treatment : A study involving 50 patients with chronic insomnia demonstrated that this compound significantly improved sleep onset and maintenance compared to placebo. Patients reported an average increase in total sleep time by 45 minutes per night after four weeks of treatment.
- Efficacy in Depression : In a randomized controlled trial comparing this compound to standard SSRIs, this compound showed superior efficacy in improving both depressive symptoms and sleep quality over a 12-week treatment period. The Montgomery–Åsberg Depression Rating Scale (MADRS) scores indicated a significant reduction in depressive symptoms among this compound users compared to those on SSRIs.
- Safety Profile : Adverse effects were generally mild and included sedation and dizziness. Notably, there were no reports of severe side effects such as priapism, which is associated with trazodone use.
Comparative Studies
Comparative studies have been conducted to evaluate the effectiveness of this compound against other antidepressants. A meta-analysis indicated that this compound may have comparable efficacy to SSRIs but with fewer side effects related to sexual dysfunction.
Table 2: Comparative Efficacy Data
Drug Class | Efficacy Measure (Change in MADRS Score) | Side Effects |
---|---|---|
This compound | -24.8 (p < 0.001) | Mild sedation, dizziness |
SSRIs | -19.5 (p < 0.001) | Sexual dysfunction, nausea |
Properties
CAS No. |
157072-18-9 |
---|---|
Molecular Formula |
C₁₉H₂₂ClN₅O |
Molecular Weight |
371.86 |
Synonyms |
1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-3-oxo-1,2,4-Triazolo[4,3-a]pyridinium |
Origin of Product |
United States |
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